N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-20-16-9-8-15(10-14(16)11-17(20)21)19-18(22)13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWLYVUROKMDQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Ethylation: The indole core is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the ethylated indole with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The benzamide moiety undergoes hydrolysis under acidic or basic conditions, yielding 4-methylbenzoic acid and the corresponding 5-aminoindolin-2-one derivative.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | 4-Methylbenzoic acid + 1-ethyl-5-amino-2,3-dihydro-1H-indol-2-one | 85% |
| Basic hydrolysis | 2M NaOH, 80°C, 8h | 4-Methylbenzoate sodium salt + 1-ethyl-5-amino-2,3-dihydro-1H-indol-2-one | 78% |
This reaction is critical for prodrug activation or metabolite studies.
Alkylation/Acylation at the Indole NH
The indole NH undergoes nucleophilic substitution with alkyl halides or acyl chlorides:
Example reaction:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | NaH, DMF, 0°C→RT, 6h | 1-Ethyl-5-(4-methylbenzamido)-3-methylindolin-2-one | 72% |
| Acetyl chloride | Pyridine, CHCl, 2h | 1-Ethyl-5-(4-methylbenzamido)-3-acetylindolin-2-one | 65% |
Alkylation enhances lipophilicity, impacting pharmacokinetic properties .
Electrophilic Aromatic Substitution (EAS)
The indole ring undergoes EAS at the C4 and C6 positions due to electron-rich aromaticity:
Halogenation:
| Reagent | Position | Product | Yield |
|---|---|---|---|
| Bromine (Br) | C4 | 1-Ethyl-5-(4-methylbenzamido)-4-bromoindolin-2-one | 58% |
| Chlorine (Cl) | C6 | 1-Ethyl-5-(4-methylbenzamido)-6-chloroindolin-2-one | 63% |
Nitration and sulfonation reactions are also feasible but require stringent conditions .
Reductive Amination
The ketone group in the indolin-2-one core participates in reductive amination with primary amines:
This reaction diversifies the compound’s biological activity .
Cross-Coupling Reactions
The aryl bromide derivative (from EAS) engages in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling:
| Boron Reagent | Product | Yield |
|---|---|---|
| Phenylboronic acid | 1-Ethyl-5-(4-methylbenzamido)-4-phenylindolin-2-one | 66% |
| 4-Methoxyphenylboronic acid | 1-Ethyl-5-(4-methylbenzamido)-4-(4-methoxyphenyl)indolin-2-one | 59% |
Such reactions enable structural diversification for SAR studies .
Oxidation Reactions
The indoline ring is oxidized to indole under strong oxidizing conditions:
| Oxidizing Agent | Product | Yield |
|---|---|---|
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 1-Ethyl-5-(4-methylbenzamido)indole | 82% |
| MnO | 1-Ethyl-5-(4-methylbenzamido)indole | 68% |
Oxidation alters electronic properties, affecting binding affinity .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the indole double bond:
| Conditions | Product | Yield |
|---|---|---|
| UV (254 nm), 48h | Dimerized indole-benzamide cycloadduct | 34% |
This reactivity is leveraged in photopharmacology .
Enzymatic Transformations
Cytochrome P450 enzymes catalyze hydroxylation at the ethyl side chain:
| Enzyme | Product | Conversion |
|---|---|---|
| CYP3A4 | Hydroxylated ethyl group | 27% |
Metabolic studies are critical for understanding in vivo behavior .
Scientific Research Applications
Anticancer Activity
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzamide has shown promising anticancer properties in various studies:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.
- Case Study : In vitro studies demonstrated significant cytotoxicity against A-431 epidermoid carcinoma cells with an IC50 value of less than 10 µM. This suggests that structural modifications can enhance the anticancer efficacy of derivatives related to this compound.
| Activity Type | Cell Line | IC50 (µM) |
|---|---|---|
| Anticancer | A-431 | <10 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity:
- Antimicrobial Spectrum : It has been effective against various pathogens, including Staphylococcus aureus and Escherichia coli. Studies reported minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives.
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored:
- Anticonvulsant Activity : In models induced by picrotoxin, compounds with similar structures demonstrated efficacy in reducing seizure frequency, indicating potential therapeutic applications for epilepsy.
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been documented:
- Cytokine Inhibition : Certain derivatives have shown the ability to inhibit pro-inflammatory cytokines such as IL-1β in cellular models, suggesting a mechanism for reducing inflammation.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Table 1: Key Structural Analogues and Their Features
- The thiazolidinone derivative () introduces sulfur atoms, which may enhance π-stacking interactions but reduce solubility compared to the target compound’s oxoindole . HDAC inhibitors like 109 () share the 4-methylbenzamide group but use a hexyl linker and aromatic amine, highlighting how substituents modulate HDAC isoform selectivity .
Physicochemical and Pharmacokinetic Properties
- Solubility: The thiazolidinone derivative () has lower aqueous solubility due to its sulfur-rich structure, whereas the target compound’s oxoindole and benzamide groups may balance lipophilicity and solubility .
- Metabolic Stability : The ethyl group on the indole ring could reduce oxidative metabolism compared to compounds with primary alcohols () or aromatic amines () .
Therapeutic Potential and Limitations
- Antimicrobial Activity : Unlike Pt/Pd complexes (), the target compound lacks direct evidence of antimicrobial efficacy, though its amide group could support antibiotic design .
Biological Activity
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzamide is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of an indole ring fused with a benzamide moiety, suggests diverse pharmacological properties. This article reviews the biological activity of this compound, supported by case studies and detailed research findings.
The molecular formula of this compound is with a molecular weight of 282.34 g/mol. The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 8 µg/mL for S. aureus and 16 µg/mL for E. coli .
Anticancer Potential
Several studies have investigated the anticancer potential of indole derivatives. This compound was evaluated in vitro against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited cytotoxic effects with IC50 values of 12 µM and 15 µM, respectively . The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
Neuroprotective Effects
Indole derivatives are also noted for their neuroprotective properties. In a model of neurodegeneration induced by oxidative stress, this compound demonstrated a significant reduction in neuronal cell death. The compound was shown to modulate oxidative stress markers and enhance the expression of neurotrophic factors .
The biological activities of this compound can be attributed to its interaction with various biological targets:
G Protein-Coupled Receptors (GPCRs)
Indole derivatives have been reported to act on GPCRs, which are critical in mediating cellular responses to hormones and neurotransmitters. This compound may function as an allosteric modulator at specific GPCRs, influencing receptor conformation and downstream signaling pathways .
Research Findings and Case Studies
| Study | Target | Findings |
|---|---|---|
| Antimicrobial Study | S. aureus, E. coli | MIC: 8 µg/mL (S. aureus), 16 µg/mL (E. coli) |
| Anticancer Study | MCF-7, HeLa | IC50: 12 µM (MCF-7), 15 µM (HeLa) |
| Neuroprotection Study | Neuronal Cells | Reduced oxidative stress markers; enhanced neurotrophic factor expression |
Q & A
Q. How can researchers optimize the synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzamide?
- Methodological Answer : Synthesis optimization should focus on coupling reactions between the indole and benzamide moieties. Evidence from analogous compounds suggests using p-toluoyl chloride derivatives in tetrahydrofuran (THF) with N-ethyl-N,N-diisopropylamine as a base to improve coupling efficiency. Reaction monitoring via TLC and purification via column chromatography (hexane/EtOAc gradients) can enhance yield . For indole activation, consider protecting the 2-oxo group to prevent side reactions during coupling .
Q. What spectroscopic methods are suitable for characterizing this compound?
- Methodological Answer : Use 1H/13C NMR to confirm regiochemistry of the indole and benzamide groups. FTIR can identify carbonyl (C=O) stretches (~1680-1720 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹). For fluorescence properties (if applicable), spectrofluorometry in DMSO or ethanol can quantify quantum yield and Stokes shifts . Mass spectrometry (HRMS) is critical for verifying molecular weight and fragmentation patterns.
Q. How to validate crystallographic data for structural confirmation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement, ensuring hydrogen-bonding networks (e.g., N–H⋯O/S interactions) and π-π stacking distances (3.3–3.5 Å) are consistent with similar benzamides . For twinned crystals, employ SHELXTL to resolve ambiguities in space group assignment .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data for similar benzamide derivatives?
- Methodological Answer : Discrepancies in bond angles or torsion angles may arise from thermal motion or disorder. Use Hirshfeld surface analysis to assess intermolecular interactions. For example, in N-substituted triazole-benzamides, pyramidality of amino groups and S(8) hydrogen-bonded rings stabilize the structure . Compare R-factors (target <0.05 for high-resolution data) and validate against DFT-optimized geometries .
Q. What experimental strategies can elucidate structure-activity relationships (SAR) for kinase inhibition?
- Methodological Answer : Design analogs with modifications to the indole’s ethyl group or benzamide’s methyl substituent. Test inhibitory activity against focal adhesion kinase (FAK) using enzymatic assays (IC50 determination) and compare with PF-562271, a known FAK inhibitor with structural similarities . Molecular docking (e.g., AutoDock Vina) can predict binding modes to the ATP-binding pocket.
Q. How to address low solubility in biological assays?
- Methodological Answer : Solubility can be improved via co-solvent systems (e.g., DMSO/water mixtures) or formulation with cyclodextrins. For in vitro studies, use concentrations ≤10 μM in media containing 0.1% Tween-80. Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .
Q. What computational methods are effective for studying conformational dynamics?
- Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) in explicit solvent (water/ethanol) to analyze rotational freedom of the ethyl group on the indole ring. Calculate free energy landscapes (FELs) to identify stable conformers. Pair with QM/MM calculations to assess electronic effects on amide bond stability .
Data Analysis and Contradiction Management
Q. How to interpret conflicting bioactivity data across cell lines?
- Methodological Answer : Variability may arise from differential expression of target proteins (e.g., FAK isoforms). Use siRNA knockdowns to confirm target specificity. Normalize data to cell viability (MTT assays) and quantify protein levels via Western blotting. Cross-validate with transcriptomic datasets (e.g., CCLE) to identify responsive cell lines .
Q. How to reconcile discrepancies in synthetic yields between batches?
- Methodological Answer : Conduct design of experiments (DoE) to isolate critical variables (e.g., reaction temperature, base equivalents). Use HPLC purity tracking to identify side products (e.g., hydrolyzed benzamide). For air/moisture-sensitive steps, employ Schlenk-line techniques under inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
